4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Chemical Structure and Molecular Interactions
The compound 4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to a class of chemicals with notable structural complexity and potential for diverse interactions due to its aromatic and heterocyclic components. Research has delved into the nuances of similar compounds, exploring their molecular configurations, hydrogen bonding patterns, and potential for forming supramolecular structures. For instance, studies on related pyrazole derivatives have highlighted their ability to form hydrogen-bonded chains and complex sheets through interactions such as C-H...O, C-H...N, and C-H...π(arene) hydrogen bonds, showcasing the intricate ways in which these molecules can assemble and interact within crystalline frameworks (Castillo, Abonía, Cobo, & Glidewell, 2009).
Synthetic Pathways and Chemical Properties
Research into the synthesis of related compounds has provided insights into the chemical reactivity and properties of the 4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide scaffold. Synthesis routes for pyrazole derivatives often involve multistep reactions, offering a versatile approach to modifying the molecule to investigate its properties or enhance its activity. These synthetic methods can pave the way for the development of novel compounds with potential applications in medicinal chemistry and materials science (Albright, Delos Santos, Dusza, Chan, Coupet, Ru, & Mazandarani, 2000).
Potential Biological Activities
While specific studies on the biological activities of 4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide itself may be limited, research on structurally related compounds has revealed a range of biological effects. These effects include insecticidal activity, suggesting potential utility in agricultural or pest control applications. Additionally, the exploration of pyrazole amide derivatives has demonstrated promising results in preliminary bioassays, indicating the scope for further investigation into their use in developing new bioactive compounds (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
Safety And Hazards
This involves understanding the toxicological properties of the compound, including its LD50, potential health effects, safety precautions for handling and storage, and disposal considerations.
Future Directions
Future directions could involve potential new applications for the compound, improvements in its synthesis, or further studies needed to fully understand its properties or mechanisms of action.
Please note that this is a general guide and the specific details would vary depending on the particular compound. For “4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide”, you may need to consult specialized chemical databases or scientific literature for more information. If the compound is novel or not widely studied, experimental studies may be needed to gather this information.
properties
IUPAC Name |
4-tert-butyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-22(2,3)16-11-9-15(10-12-16)21(26)23-20-18-13-27-14-19(18)24-25(20)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMSQKRFAWTYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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